H-DL-Glu(Ome)-OMe.HCl

Procurement economics Peptide synthesis Stereochemical economics

H-DL-Glu(OMe)-OMe.HCl (CAS 13515-99-6), also known as dimethyl DL-glutamate hydrochloride or DL-glutamic acid dimethyl ester hydrochloride, is a racemic (DL) glutamic acid derivative with dual methyl ester protection at both the α-carboxyl and γ-carboxyl positions. The hydrochloride salt form has a molecular weight of 211.64 g/mol (C7H14ClNO4).

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
CAS No. 13515-99-6
Cat. No. B079792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Glu(Ome)-OMe.HCl
CAS13515-99-6
Synonyms1,5-dimethyl ester glutamic acid, monohydrochloride
Molecular FormulaC7H14ClNO4
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)N.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
InChIKeyMFUPLHQOVIUESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Glu(OMe)-OMe.HCl (CAS 13515-99-6): Product Identity and Baseline Procurement Profile


H-DL-Glu(OMe)-OMe.HCl (CAS 13515-99-6), also known as dimethyl DL-glutamate hydrochloride or DL-glutamic acid dimethyl ester hydrochloride, is a racemic (DL) glutamic acid derivative with dual methyl ester protection at both the α-carboxyl and γ-carboxyl positions [1]. The hydrochloride salt form has a molecular weight of 211.64 g/mol (C7H14ClNO4) . The compound appears as a white to off-white solid with a melting point of 150–154°C and is soluble in water, DMSO, and methanol . It is classified as a protected amino acid derivative, with the methyl ester groups serving as carboxyl-protecting moieties that enhance lipophilicity and cell permeability relative to the parent glutamic acid [1].

H-DL-Glu(OMe)-OMe.HCl: Why Procurement Teams Cannot Default to Generic Glutamate Derivatives


Procurement of a generic 'glutamate dimethyl ester' without specifying stereochemistry, protection pattern, or salt form introduces significant experimental and financial risk. The DL (racemic) form differs fundamentally from the enantiopure D-form (CAS 27025-25-8) and L-form (CAS 6525-53-7) in three material ways: (1) cost efficiency, with the DL-form priced approximately 4.5-fold lower per gram than the D-form at identical purity grades [1]; (2) stereochemical relevance, where racemic mixtures are appropriate for non-chiral synthetic applications but the D-form is required for chiral peptide synthesis incorporating D-amino acids [2]; and (3) physical property divergence, with the DL-form melting at 150–154°C compared to ~91°C for the D-form and 200–210°C (decomposition) for the D-form hydrochloride from alternative synthetic routes [3]. Additionally, the hydrochloride salt form confers water solubility essential for aqueous reaction conditions, whereas the free base lacks this solubility profile. Failure to distinguish among these forms may result in failed syntheses, irreproducible bioassays, or unnecessary 4- to 5-fold cost premiums.

H-DL-Glu(OMe)-OMe.HCl: Quantified Differentiation Evidence vs. Closest Analogs and Alternatives


Procurement Cost Efficiency: DL-Form Offers 4.5-Fold Price Advantage Over Enantiopure D-Form

In a direct vendor-matched comparison, H-DL-Glu(OMe)-OMe.HCl (CAS 13515-99-6) demonstrates a significant cost advantage over its enantiopure D-form counterpart. From the same supplier (TCI Chemicals) at identical purity grade (>98.0% T/N), the DL-form is priced at ¥85.00 per 5g, whereas H-D-Glu(OMe)-OMe·HCl (CAS 27025-25-8) is priced at ¥380.00 per 5g [1]. This 4.5-fold cost differential reflects the absence of chiral resolution or asymmetric synthesis requirements in DL-form production [2].

Procurement economics Peptide synthesis Stereochemical economics

Physical Property Differentiation: Melting Point Distinguishes DL-Form from Chiral Analogs

H-DL-Glu(OMe)-OMe.HCl exhibits a melting point of 150–154°C, which differs substantially from its chiral analogs, providing a practical identity verification metric. The D-form hydrochloride (CAS 27025-25-8) melts at approximately 91°C, while an alternative synthetic preparation of D-form hydrochloride decomposes at 200–210°C . The racemic mixture does not exhibit optical rotation, whereas the D-form shows a specific rotation of -24.0° to -28.0° (c=2, MeOH) [1]. This combination of melting point and absence of optical activity provides a binary authentication check distinguishing the DL-form from enantiopure material.

Quality control Identity verification Physical characterization

Cell Permeability Advantage: Methyl Esterification Enables Intracellular Glutamate Delivery

Unlike native glutamic acid, which is hydrophilic and membrane-impermeant, H-DL-Glu(OMe)-OMe.HCl (dimethyl glutamate) is a cell-permeant derivative capable of crossing plasma membranes to deliver intracellular glutamate . In isolated rat pancreatic islets, 5 mM dimethyl glutamate potentiated insulin release via ATP-sensitive K⁺ channel-independent pathways in the presence of stimulatory glucose (5.5 mM) [1]. Dimethyl glutamate (5 mM) augmented glucose-stimulated insulin release with statistical significance (p<0.05–0.01) in MIN6 β-cells [2]. In βGlud1⁻/⁻ islets lacking glutamate dehydrogenase, 5 mM dimethyl glutamate fully restored the secretory response to 15 mM glucose (p<0.005) [3].

Cell permeability β-cell research Insulin secretion Metabolic studies

Dual Methyl Ester Protection: Differentiated Synthetic Utility from Single-Ester and Free Acid Forms

H-DL-Glu(OMe)-OMe.HCl features dual methyl ester protection on both the α-carboxyl and side-chain (γ) carboxyl groups of glutamic acid, distinguishing it from mono-ester derivatives such as H-DL-Glu(OMe)-OH or H-DL-Glu-OH [1]. This dual protection eliminates the need for orthogonal protecting group strategies when both carboxyls must be temporarily masked, reducing synthetic step count by up to two deprotection/reprotection cycles compared to using the free acid or mono-ester starting material [2]. The hydrochloride salt form improves solubility in polar solvents (water, methanol, DMSO) compared to the free base , enabling homogeneous solution-phase coupling conditions.

Peptide synthesis Solution-phase chemistry Protected amino acids

Racemic (DL) Stereochemistry: Appropriate Selection for Non-Chiral Applications vs. Chiral Alternatives

H-DL-Glu(OMe)-OMe.HCl is the racemic (DL) form, containing an equimolar mixture of D- and L-enantiomers [1]. This stereochemical identity directly informs procurement decisions: the DL-form is suitable for applications where stereochemistry is irrelevant to downstream outcomes (non-chiral peptide modifications, racemic standards, method development, or non-stereospecific assays) [2]. In contrast, H-D-Glu(OMe)-OMe·HCl (CAS 27025-25-8) is required for incorporating D-glutamate into chiral peptides, as D-amino acids alter peptide conformation, protease resistance, and biological activity [3]. The DL-form contains 12 rotatable bonds and 5 hydrogen bond acceptors with a topological polar surface area of 78.62 Ų , properties identical across enantiomers.

Stereochemistry selection Chiral vs. racemic Synthetic intermediate procurement

H-DL-Glu(OMe)-OMe.HCl: Evidence-Derived Application Scenarios for Procurement Decision-Making


Solution-Phase Peptide Synthesis Requiring Dual Carboxyl Protection Without Stereochemical Constraints

This compound is the optimal procurement choice for solution-phase peptide synthesis where both the α- and γ-carboxyl groups of glutamate require simultaneous protection, and the stereochemistry of the incorporated residue is not critical to the target peptide's function. The dual methyl ester protection eliminates two deprotection/reprotection cycles compared to using mono-ester or free acid starting materials [1]. The DL-form's 4.5-fold lower cost versus the D-form [2] makes it economically preferable for large-scale syntheses, method development, or racemic peptide library construction. The hydrochloride salt ensures water solubility for homogeneous coupling conditions .

Intracellular Glutamate Delivery in Pancreatic β-Cell Metabolic Studies

For researchers investigating insulin secretion mechanisms, glutamate signaling in β-cells, or metabolic coupling in pancreatic islets, H-DL-Glu(OMe)-OMe.HCl serves as a membrane-permeable glutamate source. At 5 mM concentration, it augments glucose-stimulated insulin release with statistical significance (p<0.05–0.01) [3] and fully restores secretory function in glutamate dehydrogenase-deficient (βGlud1⁻/⁻) islets at 15 mM glucose (p<0.005) [4]. Native glutamic acid cannot cross the plasma membrane and therefore cannot substitute in these assays. The compound enables intracellular glutamate manipulation without genetic modification or microinjection.

Method Development and Analytical Reference Standard for Glutamate Ester Characterization

The DL-form's distinctive melting point (150–154°C) and absence of optical rotation provide a reliable reference standard for developing HPLC methods, chiral separation protocols, or identity confirmation assays . The 59°C melting point differential versus the D-form enables straightforward identity verification. The compound's computed physicochemical properties—including consensus Log Po/w of 0.08, TPSA of 78.62 Ų, and aqueous solubility of 27.0 mg/mL —make it a useful calibration standard for chromatographic method development targeting protected amino acid derivatives.

Cost-Efficient Building Block for Non-Stereospecific Prodrug Development

In prodrug development programs where the glutamate moiety serves as a solubility-enhancing or targeting promoiety independent of stereochemistry, the DL-form provides equivalent chemical functionality at 4.5-fold lower cost than the enantiopure D-form [2]. The dual ester protection can be cleaved in vivo by esterases to release the active species, while the hydrochloride salt facilitates formulation in aqueous vehicles. The compound's cell-permeant character may also confer membrane-crossing properties to conjugated drug candidates, a feature absent in unprotected glutamate derivatives .

Technical Documentation Hub

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